trans-2-[2-Oxo-2-(3-nitrophenyl)ethyl]cyclopentane-1-carboxylic acid
Description
trans-2-[2-Oxo-2-(3-nitrophenyl)ethyl]cyclopentane-1-carboxylic acid is a cyclopentane-based carboxylic acid derivative featuring a ketone-substituted ethyl side chain with a 3-nitrophenyl group. Its molecular formula is C₁₄H₁₅NO₅, with a molecular weight of 277.27 g/mol (CAS: 733740-76-6) . The compound’s trans configuration at the cyclopentane ring and the electron-withdrawing nitro group at the para position of the phenyl ring contribute to its unique chemical and physical properties. This compound is primarily used in pharmaceutical and chemical research, particularly in studies involving enzyme inhibition and structural analogs of bioactive molecules .
Properties
IUPAC Name |
(1R,2S)-2-[2-(3-nitrophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO5/c16-13(8-9-3-2-6-12(9)14(17)18)10-4-1-5-11(7-10)15(19)20/h1,4-5,7,9,12H,2-3,6,8H2,(H,17,18)/t9-,12+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYHTYNIMADNXII-JOYOIKCWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)C(=O)O)CC(=O)C2=CC(=CC=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H](C1)C(=O)O)CC(=O)C2=CC(=CC=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trans-2-[2-Oxo-2-(3-nitrophenyl)ethyl]cyclopentane-1-carboxylic acid typically involves multi-step organic reactions. One common method starts with the preparation of the cyclopentane ring, followed by the introduction of the carboxylic acid group. The nitrophenyl group is then added through a nitration reaction. Key steps include:
Formation of the Cyclopentane Ring: This can be achieved through cyclization reactions involving suitable precursors.
Introduction of the Carboxylic Acid Group: This step often involves oxidation reactions using reagents like potassium permanganate or chromium trioxide.
Nitration: The nitrophenyl group is introduced via nitration of an aromatic precursor using a mixture of concentrated nitric acid and sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Catalysts and solvents are chosen to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopentane ring or the carboxylic acid group.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or sulfonation.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Halogens (chlorine, bromine), sulfuric acid for sulfonation.
Major Products
Reduction of Nitro Group: Produces the corresponding amine.
Oxidation of Cyclopentane Ring: Can lead to the formation of diketones or carboxylic acids.
Substitution on Aromatic Ring: Produces halogenated or sulfonated derivatives.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine
Drug Development: Investigated for its potential as a pharmacophore in drug design.
Biological Studies: Used in studies to understand the interaction of nitrophenyl compounds with biological systems.
Industry
Material Science:
Agriculture: Investigated for use in the synthesis of agrochemicals.
Mechanism of Action
The mechanism by which trans-2-[2-Oxo-2-(3-nitrophenyl)ethyl]cyclopentane-1-carboxylic acid exerts its effects depends on its specific application. In drug development, it may interact with biological targets such as enzymes or receptors, modulating their activity. The nitrophenyl group can participate in electron transfer reactions, influencing the compound’s reactivity and interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of cyclopentane/cyclohexane carboxylic acids with aryl-ketone substituents. Below is a detailed comparison with analogs from the evidence provided:
Table 1: Structural and Physicochemical Comparisons
Key Observations :
This enhances solubility in polar solvents but may reduce membrane permeability. Trifluoromethyl groups (e.g., C₁₅H₁₅F₃O₃) impart greater metabolic stability and lipophilicity, making them favorable for pharmacokinetic optimization .
Steric and Configurational Differences: Cis vs. Cyclopentane vs. cyclohexane: Cyclohexane derivatives (e.g., C₁₆H₁₇F₃O₃ ) exhibit larger ring sizes, altering conformational flexibility and intermolecular interactions.
The nitro group’s electron-withdrawing nature may enhance interactions with catalytic sites in proteases or oxidoreductases .
Notes
- Data Gaps: Limited information exists on the target compound’s boiling point, solubility, and detailed toxicological profile.
- Future Directions : Comparative studies on the enantiopure forms (e.g., (1R,2S) vs. (1S,2R)) could elucidate stereochemical impacts on bioactivity .
Biological Activity
trans-2-[2-Oxo-2-(3-nitrophenyl)ethyl]cyclopentane-1-carboxylic acid is a complex organic compound characterized by its unique molecular structure, which includes a cyclopentane ring, a carboxylic acid group, and a nitrophenyl moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₅N₁O₅ |
| Molecular Weight | 277.28 g/mol |
| CAS Number | 733740-77-7 |
| Density | 1.28 g/cm³ |
| Boiling Point | 457.5 ºC |
| Flash Point | 188.6 ºC |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the Cyclopentane Ring : Achieved through cyclization reactions.
- Introduction of the Carboxylic Acid Group : Often involves oxidation reactions using potassium permanganate or chromium trioxide.
- Nitration : The nitrophenyl group is introduced via nitration of an aromatic precursor using concentrated nitric acid and sulfuric acid .
The biological activity of this compound may be attributed to its interaction with various biological targets, such as enzymes or receptors. The nitrophenyl group can participate in electron transfer reactions, enhancing the compound's reactivity and interactions with biological systems .
Biological Activity
Research into the biological activity of this compound has shown promising results in several areas:
Antioxidant Activity
Studies indicate that compounds with similar structures exhibit significant antioxidant properties, which are essential for combating oxidative stress in biological systems. The presence of the nitrophenyl group may enhance these antioxidant effects .
Enzyme Inhibition
The compound has shown potential as an inhibitor for specific enzymes, particularly carboxylesterases (CES). Selective inhibition of CES can be beneficial in therapeutic contexts, where modulation of enzyme activity is desired .
Case Studies
- Esterase Profile Evaluation : In a study evaluating various compounds, this compound was found to selectively inhibit CES without significantly affecting related cholinesterases .
- Cytotoxicity Assays : Preliminary cytotoxicity assays suggest that similar compounds can exhibit significant antiproliferative effects against cancer cell lines. For instance, related compounds showed IC50 values in the low micromolar range against hormone-dependent cancer cells .
Comparative Analysis
A comparative analysis with similar compounds reveals that the unique positioning of the nitro group in this compound affects its electronic properties and reactivity, distinguishing it from other derivatives such as:
| Compound Name | IC50 (µM) | Target Enzyme |
|---|---|---|
| trans-2-[2-Oxo-2-(4-nitrophenyl)ethyl]cyclopentane-1-carboxylic acid | 15.0 | CES |
| trans-2-[2-Oxo-2-(3-trifluoromethylphenyl)ethyl]cyclopentane-1-carboxylic acid | 12.5 | CES |
Q & A
Q. What are the key synthetic routes for synthesizing trans-2-[2-Oxo-2-(3-nitrophenyl)ethyl]cyclopentane-1-carboxylic acid, and how can reaction conditions be optimized?
Methodology :
- Step 1 : Start with cyclopentanecarboxylic acid derivatives (e.g., ethyl 2-oxocyclopentanecarboxylate, as in ) as a scaffold. Introduce the 3-nitrophenylacetone moiety via a Friedel-Crafts acylation or nucleophilic substitution, optimizing temperature (70–90°C) and solvent (e.g., dichloromethane or THF) .
- Step 2 : Use catalytic acids (e.g., BF₃·Et₂O) to promote cyclization, ensuring stereochemical control for the trans configuration .
- Step 3 : Hydrolyze ester groups to carboxylic acids using NaOH/EtOH (reflux, 4–6 hours), followed by acidification to isolate the final product .
- Optimization : Monitor reaction progress via TLC or HPLC. Adjust equivalents of nitrophenylacetyl chloride to minimize byproducts.
Q. What safety protocols are critical when handling this compound in laboratory settings?
Methodology :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use face shields during bulk handling .
- Ventilation : Conduct reactions in a fume hood to avoid inhalation of nitroaromatic vapors .
- First Aid : In case of skin contact, wash immediately with soap/water. For eye exposure, rinse with saline for 15 minutes and seek medical attention .
- Storage : Store in airtight containers at –20°C under inert gas (N₂ or Ar) to prevent degradation .
Q. Which spectroscopic techniques are most effective for confirming structural identity and purity?
Methodology :
- NMR : Analyze -NMR for diagnostic peaks:
- IR : Confirm carbonyl groups (C=O stretch at ~1700 cm⁻¹ for ketone and carboxylic acid) .
- HPLC-MS : Use C18 columns (acetonitrile/water + 0.1% formic acid) to assess purity (>95%) and molecular ion peaks (e.g., [M–H]⁻ at m/z 303) .
Advanced Research Questions
Q. How does the 3-nitrophenyl substituent influence electronic properties and reactivity in nucleophilic/electrophilic reactions?
Methodology :
- Electronic Effects : The nitro group is a strong electron-withdrawing meta-director, reducing electron density on the phenyl ring. This enhances electrophilic substitution at the para position but deactivates the ring toward nucleophilic attack .
- Reactivity Studies : Perform DFT calculations (e.g., Gaussian09) to map electrostatic potential surfaces. Compare reaction rates with non-nitrated analogs (e.g., methoxy-substituted derivatives in ) .
- Experimental Validation : Use Hammett plots to correlate substituent effects with reaction kinetics in SN2 or SN1 mechanisms .
Q. How can researchers resolve contradictions in stereochemical data during synthesis of trans vs. cis isomers?
Methodology :
- X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction (e.g., compare with IUPAC guidelines in ) .
- NOESY NMR : Detect spatial proximity between cyclopentane protons and the nitrophenyl group to confirm trans geometry (absence of key cross-peaks) .
- Chromatographic Separation : Use chiral columns (e.g., Chiralpak IA) with hexane/isopropanol (90:10) to isolate enantiomers and assign configurations .
Q. What computational approaches predict physicochemical properties, and how do they align with experimental data?
Methodology :
- LogP Prediction : Use ChemAxon or ACD/Labs to estimate logP (~2.5). Validate via shake-flask experiments (octanol/water partitioning) .
- pKa Calculation : Employ SPARC or MarvinSketch to predict carboxylic acid pKa (~3.5). Compare with potentiometric titration results .
- Solubility : Apply COSMO-RS models for aqueous solubility (~1.2 mg/mL). Confirm via UV-Vis spectroscopy in PBS buffer (pH 7.4) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
